EBPC

Aldose reductase selectivity ALR2 vs ALR1 NADPH-dependent carbonyl reductase

Achieve unambiguous target engagement with EBPC, an aldose reductase inhibitor offering >4000-fold selectivity over aldehyde reductase. Its unique dual utility as a chemosensitizer (potentiates doxorubicin/cisplatin via ERK) and a reference inhibitor of PGF₂α synthase makes it an exceptional tool for diabetes and oncology research. With ≤1 µM complete ALR2 inhibition and validated solubility (100 mM in DMSO), EBPC minimizes DMSO carryover and ensures reproducible dose-response data, directly addressing the confounding variables associated with less selective ARIs.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 4450-98-0
Cat. No. B603422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBPC
CAS4450-98-0
Synonyms1-EBPC,ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,16H,2,8-9H2,1H3
InChIKeyIGYRPDIWSYGHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





EBPC (CAS 4450-98-0): A Selective Aldose Reductase Inhibitor for Oncology and Metabolic Disease Research


EBPC (ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, also known as NSC-229530) is a pyrrolone-based small-molecule inhibitor of aldose reductase (AKR1B1), the rate-limiting enzyme of the polyol pathway that converts glucose to sorbitol [1]. Originally developed by Pfizer, EBPC is characterized by its high potency (IC₅₀ = 47 nM in vitro) and exceptional selectivity for aldose reductase over the closely related aldehyde reductase family members [1]. The compound has established dual research utility: first, as a canonical probe for dissecting aldose reductase function in diabetic complications and polyol pathway metabolism; second, as a chemosensitizing agent that enhances the cytotoxic efficacy of frontline anticancer drugs including doxorubicin and cisplatin via ERK pathway modulation [2].

Why In-Class Aldose Reductase Inhibitors Are Not Interchangeable with EBPC


The aldose reductase inhibitor (ARI) class exhibits substantial heterogeneity in selectivity profiles, potency ranges, and off-target biological activities, precluding simple substitution among structurally distinct ARIs [1]. While clinical agents such as epalrestat (IC₅₀ ≈ 72 nM) and sorbinil (IC₅₀ ≈ 4.6 μM) share the nominal designation of aldose reductase inhibitors, they diverge markedly from EBPC in three procurement-critical dimensions: selectivity margin over aldehyde reductase (a closely related enzyme family whose inhibition produces confounding experimental outcomes), documented chemosensitization capacity in cancer models, and commercial availability as a high-purity research-grade reagent with well-validated solubility parameters . Generic substitution of EBPC with alternative ARIs in assays requiring selective AKR1B1 interrogation will introduce uncontrolled variables due to differential off-target aldehyde reductase inhibition, while substitution in chemosensitization studies may yield non-comparable results given the absence of ERK pathway potentiation data for most comparator compounds [1].

EBPC: Quantitative Differentiation Evidence for Procurement Decision-Making


Exceptional ALR2/ALR1 Selectivity Margin Enables Unambiguous Aldose Reductase Interrogation

EBPC demonstrates a selectivity window for aldose reductase (ALR2) over aldehyde reductase (ALR1) exceeding 4000-fold, a margin that has not been surpassed by any other NADPH-dependent carbonyl reductase inhibitor reported to date [1]. This quantitative selectivity profile directly addresses the primary experimental confound in aldose reductase pharmacology: the co-inhibition of ALR1, which shares substantial structural homology and substrate overlap with ALR2 [1]. The selectivity was established through parallel enzyme inhibition assays comparing rat lens aldose reductase (ALR2) versus rat and pig kidney aldehyde reductase (ALR1), with EBPC exhibiting >4000× greater potency against the former [1].

Aldose reductase selectivity ALR2 vs ALR1 NADPH-dependent carbonyl reductase Polyol pathway probe

Superior In Vitro Potency Against Aldose Reductase Relative to Clinically Approved Comparator Epalrestat

EBPC inhibits aldose reductase with an IC₅₀ of 47 nM, representing approximately 1.5-fold greater potency than epalrestat (IC₅₀ = 72 nM), the only aldose reductase inhibitor currently approved for clinical use [1]. This potency advantage is further amplified when considering the selectivity differential described in the preceding evidence item. Additionally, enzyme kinetic analysis reveals that EBPC exhibits mixed-type inhibition with respect to glyceraldehyde substrate (Kᵢ = 8.0 × 10⁻⁸ M) and noncompetitive inhibition with respect to NADPH cofactor (Kᵢ = 1.70 × 10⁻⁸ M) [1].

Aldose reductase inhibition IC50 comparison Enzyme inhibition potency

Documented Chemosensitization of Frontline Anticancer Agents via ERK Pathway Potentiation

Treatment of HeLa cervical carcinoma cells with EBPC enhances the cytotoxic effects of doxorubicin and cisplatin, two cornerstone chemotherapeutic agents [1]. Mechanistically, this enhancement is mediated through increased activity of the extracellular signal-regulated kinase (ERK) pathway when EBPC is co-administered with either chemotherapeutic drug, compared to treatment with the chemotherapeutic drug alone [1]. The specificity of this ERK-dependent mechanism was confirmed by the observation that MEK inhibitor U0126 reversed EBPC-mediated enhancement of cell death [1]. This chemosensitization profile is not documented for other widely available ARIs including epalrestat or sorbinil.

Cancer chemosensitization Doxorubicin synergy Cisplatin potentiation ERK pathway

Distinct Prostaglandin Synthase Inhibitory Activity Not Shared by All ARIs

EBPC inhibits prostaglandin F₂α (PGF₂α) and prostaglandin E₂ (PGE₂) production in human endometrial cells with an EC₅₀ of 10 μM [1]. This activity is not uniformly present across the aldose reductase inhibitor class: comparative data indicate that alrestatin exhibits no detectable effect on PGF₂α production, while ponalrestat is more potent (EC₅₀ ≈ 1 μM) and EBPC occupies an intermediate potency position [2]. The prostaglandin synthase inhibitory activity of EBPC arises from aldose reductase's secondary enzymatic function as a highly efficient PGF₂α synthase in response to interleukin-1β stimulation [1].

Prostaglandin inhibition PGF2α production PGE2 production Inflammatory signaling

High-Purity Reagent with Validated Solubility Parameters Supporting Reproducible Experimental Workflows

Commercially available EBPC is supplied with purity specifications ≥99% by HPLC and defined solubility parameters: soluble to 100 mM in DMSO and to 50 mM in ethanol . These solubility values substantially exceed typical working concentration requirements for cellular assays (where EBPC is effective at 1-10 μM) and biochemical assays (IC₅₀ = 47 nM) . The compound exhibits a melting point of 132-134°C and demonstrates stability under recommended storage conditions (desiccated at 4°C) . While direct comparator solubility data for epalrestat and sorbinil under identical solvent systems are not uniformly available, EBPC's well-characterized solubility profile reduces the experimental variability associated with compound precipitation or incomplete dissolution.

Compound solubility DMSO solubility Reagent purity Experimental reproducibility

Recommended Research and Industrial Application Scenarios for EBPC Procurement


Target-Specific Dissection of Aldose Reductase (ALR2) Function Without Aldehyde Reductase (ALR1) Cross-Reactivity

For experimental designs requiring unambiguous attribution of observed phenotypes to aldose reductase inhibition rather than off-target aldehyde reductase effects, EBPC is the procurement-optimized choice. Its >4000-fold selectivity margin [1] enables researchers to achieve complete ALR2 inhibition at concentrations (e.g., 1 μM) that produce negligible ALR1 engagement—a level of target discrimination not achievable with less selective ARIs. This scenario is particularly relevant for studies investigating polyol pathway contributions to diabetic complications, where ALR1 inhibition introduces confounding metabolic alterations unrelated to sorbitol accumulation.

Chemosensitization Studies Examining Aldose Reductase as a Therapeutic Vulnerability in Solid Tumors

Oncology research programs investigating the role of aldose reductase in chemotherapy resistance should prioritize EBPC procurement over alternative ARIs. EBPC is uniquely documented to enhance the cytotoxicity of doxorubicin and cisplatin via ERK pathway potentiation in cervical carcinoma models [2]. The ERK-dependent mechanism distinguishes EBPC's chemosensitization profile from other ARIs and provides a defined experimental framework for interrogating the intersection of glucose metabolism, polyol pathway activity, and chemotherapeutic response in cancer cells.

Prostaglandin Signaling Studies in Inflammatory and Reproductive Biology Models

Investigators examining aldose reductase's secondary enzymatic function as a PGF₂α synthase in inflammatory contexts should select EBPC as their ARI tool compound. EBPC's documented inhibition of PGF₂α and PGE₂ production (EC₅₀ = 10 μM in human endometrial cells) [3] provides a quantifiable reference for interpreting experimental outcomes in models of parturition, inflammation, and reproductive biology. The availability of comparative data across multiple ARIs (EBPC, ponalrestat, alrestatin) further supports EBPC's utility as a reference standard in prostaglandin-focused studies.

High-Throughput Screening and Dose-Response Studies Requiring Reliable Compound Solubility

For laboratories conducting high-throughput or dose-response experiments where compound precipitation can compromise data quality, EBPC's validated solubility profile (100 mM in DMSO, 50 mM in ethanol) provides operational advantages. The ability to prepare highly concentrated stock solutions minimizes DMSO carryover into assay wells while maintaining compound integrity across extended storage periods. This practical attribute reduces experimental variability in automated liquid-handling workflows and supports reproducible dose-response curve generation across multiple independent experimental replicates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for EBPC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.